2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone
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Overview
Description
The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The starting compounds were synthesized according to published procedures . Then, the thiomethyl group was oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature. Subsequently, the sulfone group of the derivative was displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .Scientific Research Applications
- CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Compounds derived from this scaffold have been designed and synthesized as novel CDK2 inhibitors . These molecules exhibit significant cytotoxic activity against cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma). Notably, some compounds outperform the standard drug sorafenib in terms of potency .
- Pyrazolo[3,4-d]pyrimidines have gained attention for their potential antimicrobial properties . While further studies are needed, this compound class shows promise in combating bacterial infections.
- Certain derivatives of this scaffold exhibit enzymatic inhibitory activity against CDK2/cyclin A2. For instance, compound 14 demonstrated potent dual activity against cancer cell lines and CDK2, making it a candidate for further investigation .
- Within HCT cells, compound 14 induced apoptosis, highlighting its potential as an apoptosis-modulating agent .
- The evaluation of these pyrazolo[3,4-d]pyrimidines against A549 lung cancer cells warrants investigation. Their effects on cell viability and potential mechanisms of action could provide valuable insights .
Cancer Treatment (CDK2 Inhibition)
Antimicrobial Properties
Cell Cycle Regulation
Apoptosis Induction
Lung Cancer Studies
Mechanism of Action
Future Directions
The compound showed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research may focus on further investigating its potential as a cancer treatment.
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-6-7-17(15(2)10-14)25-19-16(11-23-25)20(22-13-21-19)27-12-18(26)24-8-4-3-5-9-24/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSZEBYIOOHNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone |
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